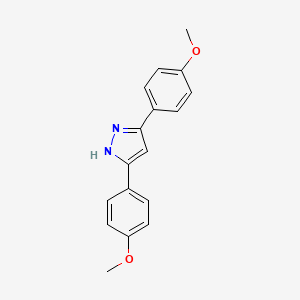

3,5-bis(4-methoxyphenyl)-1H-pyrazole

Description

Broad Relevance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives represent a class of heterocyclic compounds that are of immense importance in modern chemical research. Their versatile nature has established them as privileged scaffolds in medicinal chemistry and drug development. researchgate.netnih.gov The pyrazole nucleus is a core component in numerous commercially available drugs, demonstrating its therapeutic value across a wide range of diseases. Notable examples include the anti-inflammatory drug Celecoxib, the anti-cancer agent Ruxolitinib, the anticoagulant Apixaban, and Sildenafil for treating erectile dysfunction. nih.gov Beyond pharmaceuticals, these compounds have found extensive applications in agrochemicals and as fluorescent agents and dyes. ontosight.ai The broad spectrum of biological and pharmacological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, antibacterial, and antifungal properties—continues to drive substantial research interest in this field. researchgate.netontosight.ai

Structural Characteristics and Chemical Versatility of the Pyrazole Scaffold

The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.com This structure imparts a unique combination of chemical properties. The ring system is stable, yet it possesses several reactive sites that allow for a wide variety of substitution reactions, making it a versatile building block in organic synthesis. mdpi.com The pyrazole ring is capable of participating in various chemical transformations, and the substitution patterns on the ring significantly influence its chemical and biological properties. Its structure allows it to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological targets. The versatility of pyrazole chemistry enables the creation of large, diverse libraries of compounds for screening and development in various scientific applications.

Specific Research Interest in Diaryl-Substituted Pyrazoles

Within the broad class of pyrazole derivatives, diaryl-substituted pyrazoles have garnered specific and significant research attention. This subclass, characterized by the presence of two aryl (aromatic ring) groups attached to the pyrazole core, serves as a valuable molecular template for developing targeted therapeutic agents. researchgate.net Research has shown that 3,5-diaryl pyrazoles are potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Furthermore, various diarylpyrazole derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents, with some compounds showing significant inhibition of cancer cell lines and inflammatory markers like IL-6. researchgate.netnih.gov The 3,4-diarylpyrazole scaffold, for example, has been investigated for its ability to bind DNA and induce apoptosis in cancer cells, highlighting its potential in oncology. nih.gov This focused interest is driven by the observation that the diaryl substitution pattern often leads to enhanced biological activity and selectivity for specific molecular targets, such as protein kinases. google.com

Rationale for Comprehensive Investigation of 3,5-bis(4-methoxyphenyl)-1H-pyrazole and Related Analogues

The comprehensive investigation of this compound is predicated on the established importance of the diarylpyrazole scaffold and the significant influence of specific substituents on its bioactivity. The title compound itself is known to possess a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. ontosight.ai The rationale for its detailed study is rooted in understanding the structure-activity relationship (SAR) conferred by the two 4-methoxyphenyl (B3050149) groups.

The presence and position of methoxy (B1213986) substituents on the aryl rings are a key focus in the design of new diarylpyrazole-based therapeutic agents. Research on related series, such as pyrazole-benzenesulphonamides, has demonstrated that the introduction of methoxy groups can significantly increase the potency and selectivity of compounds as anticancer agents. nih.gov The electron-donating nature of the methoxy group can alter the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. By studying a symmetrical molecule like this compound, researchers can systematically probe the contribution of these specific substituents. This investigation is part of a broader scientific effort to fine-tune the diarylpyrazole scaffold to develop novel compounds with improved efficacy and selectivity for use in medicine and other chemical applications.

Research Findings and Compound Data

Scientific investigation of this compound and its analogues involves detailed chemical synthesis and characterization. The data derived from these studies are crucial for confirming the structure and understanding the properties of these molecules.

Table 1: Chemical Identifiers for this compound

This table provides standard chemical identifiers for the title compound.

| Identifier | Value |

| Molecular Formula | C₁₇H₁₆N₂O₂ uni.lu |

| IUPAC Name | This compound |

| SMILES | COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OC uni.lu |

| InChI Key | HRDCRGDKFGHPHP-UHFFFAOYSA-N uni.lu |

| Molecular Weight | 296.33 g/mol ontosight.ai |

| CAS Number | 75059-30-2 ontosight.ai |

Table 2: Crystallographic Data for the Analogue 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

The following table presents single-crystal X-ray diffraction data for a closely related N-phenylated and dihydrogenated analogue, illustrating the type of detailed structural analysis performed on these compounds. researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₂₃H₂₂N₂O₂ |

| Molecular Weight | 358.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4788 (5) |

| b (Å) | 10.1893 (6) |

| c (Å) | 19.9139 (10) |

| β (°) | 92.296 (4) |

| Volume (ų) | 1921.79 (18) |

| Z | 4 |

Table 3: Selected ¹H NMR Spectroscopic Data for Methoxy-Substituted Phenylpyrazole Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. This table shows characteristic chemical shifts (δ) for protons in related methoxy-substituted pyrazole compounds, reported in parts per million (ppm). rsc.org

| Compound | Solvent | Aromatic Protons (δ, ppm) | Pyrazole Proton (δ, ppm) | Methoxy Protons (δ, ppm) |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, 2H), 6.90 (d, 2H) | 5.90 (s, 1H) | 3.8 (s, 3H) |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | CDCl₃ | 7.26 (d, 2H), 6.81 (d, 2H) | 5.92 (s, 1H) | 3.84 (s, 3H) |

Properties

IUPAC Name |

3,5-bis(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-20-14-7-3-12(4-8-14)16-11-17(19-18-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCRGDKFGHPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75059-30-2 | |

| Record name | 3,5-bis(4-methoxyphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3,5 Bis 4 Methoxyphenyl 1h Pyrazole and Its Analogues

Classical Approaches to Pyrazole (B372694) Synthesis

Traditional methods for pyrazole synthesis have long been established and remain widely used due to their reliability and simplicity. These approaches typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative.

Cyclocondensation Reactions Involving Chalcone (B49325) Precursors and Hydrazine Derivatives

A prominent and widely utilized method for synthesizing 3,5-diarylpyrazoles involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives. ijirt.org Chalcones, which feature two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serve as versatile precursors for the construction of the pyrazole ring. ijirt.org

The reaction of (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one, a chalcone, with phenylhydrazine (B124118) in refluxing glacial acetic acid yields 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov Subsequent pouring into ice-cold water precipitates the product, which can then be purified by recrystallization. nih.gov This reaction proceeds through the initial formation of a pyrazoline intermediate, which can be subsequently oxidized to the corresponding pyrazole. scispace.com One-pot synthesis of 3,5-diarylpyrazoles can be achieved by treating 2'-hydroxychalcones with hydrazine hydrate (B1144303) in dimethyl sulfoxide (B87167) (DMSO), followed by in-situ dehydrogenation of the resulting pyrazoline using an iodine-DMSO reagent.

The reaction conditions can be varied to optimize yield and purity. For instance, the condensation and cyclization of a chalcone with hydrazine hydrate in glacial acetic acid under reflux in a sealed tube with a nitrogen atmosphere has been reported. scispace.com The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated by pouring the reaction mixture into crushed ice and neutralizing with sodium carbonate. scispace.com

Synthesis from 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, is a classic and fundamental method for pyrazole formation. jk-sci.comnih.gov This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of a catalytic amount of acid. jk-sci.comgoogle.com The reaction mechanism involves the initial attack of the hydrazine on one of the carbonyl groups to form an imine, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to the formation of a diamine intermediate which then dehydrates to the pyrazole. jk-sci.com

A key challenge in this synthesis is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used. nih.gov However, this method remains a straightforward and rapid approach for obtaining polysubstituted pyrazoles. nih.govmdpi.com The reaction can be carried out under various conditions, including refluxing in ethanol (B145695) or using microwave irradiation with a magnetically retrievable nano-organocatalyst. jk-sci.com

Regioselective Methodologies in Diarylpyrazole Synthesis

Achieving regioselectivity in the synthesis of unsymmetrically substituted pyrazoles is a significant challenge. Several strategies have been developed to control the placement of substituents at the 3 and 5 positions of the pyrazole ring. The reaction of hydrazine with β-difunctional compounds can lead to a mixture of 3,5- and 5,3-disubstituted pyrazoles, with the product ratio depending on the nucleophilicity of the C-1 and C-3 atoms of the difunctional compound.

One approach to achieve regioselectivity is through the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with unactivated bromovinyl acetals, providing an efficient route to 3,5-disubstituted pyrazoles. thieme.de Another method involves the N-arylation of 3-alkoxymethyl-5-alkylpyrazoles with 4-fluoronitrobenzene in the presence of a base to yield the corresponding 1-(4-nitrophenyl)pyrazoles, which can be further elaborated to unsymmetrical 3,5-dialkyl-1-arylpyrazoles. nih.gov

1,3-Dipolar Cycloaddition Reactions for Pyrazole Ring Formation

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. acs.org

A convenient one-pot procedure for the preparation of 3,5-disubstituted pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from aldehydes, with terminal alkynes. acs.org This method offers a convergent approach to the synthesis of these compounds. The use of alkyne surrogates, such as α-bromocinnamaldehyde, in the Huisgen cyclization with nitrile imines allows for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction proceeds with complete regiochemical integrity, and the construction of the stable aromatic pyrazole system is a driving force for the dehydrobromination process. nih.gov

Innovative Synthetic Protocols for Pyrazole Derivatization

Recent advancements in synthetic methodology have led to the development of novel and efficient protocols for the derivatization of the pyrazole core. These methods often offer advantages in terms of reaction efficiency, atom economy, and environmental impact. For instance, a one-pot, three-component reaction for the synthesis of fully substituted spiro indeno[1,2-b]quinoxaline derivatives involves the reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone, and malononitrile (B47326) in the presence of sodium carbonate. researchgate.net

Another innovative approach is the palladium-catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides, which provides high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles. researchgate.net Furthermore, an environmentally friendly method for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives has been described, utilizing a tandem Knoevenagel-Michael reaction between aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one in water with a nanosilica-supported antimony pentachloride catalyst. researchgate.net

Modular Synthesis and Functionalization of 3,5-bis(4-methoxyphenyl)-1H-pyrazole Scaffolds

The modular synthesis approach allows for the rapid generation of a diverse library of compounds from a common scaffold. The 3,5-diaryl-1H-pyrazole scaffold has been utilized as a molecular template for the synthesis of novel compounds with potential biological activity. nih.gov

An efficient one-pot, two-component modular synthesis of 3,5-disubstituted pyrazoles has been reported, involving the reaction of hydrazones of aryl aldehydes with substituted acetophenones in ethanol in the presence of dimethyl sulfoxide, catalytic iodine, and catalytic hydrochloric acid. nih.gov The reverse process, reacting hydrazones of substituted acetophenones with aryl aldehydes under the same conditions, also provides good to excellent yields of 3,5-diarylpyrazoles. nih.gov

Furthermore, the reaction of a mixture of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (a chalcone) and thiosemicarbazide (B42300) in ethanolic sodium hydroxide (B78521) under reflux, followed by pouring into ice water, yields 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. mdpi.com This demonstrates the versatility of the chalcone precursor in modular synthetic approaches.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Bis 4 Methoxyphenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic environments within a molecule, offering insights into the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the chemical environment of protons in a molecule. In 3,5-bis(4-methoxyphenyl)-1H-pyrazole, the spectrum reveals distinct signals corresponding to the pyrazole (B372694) ring protons and the protons of the two methoxyphenyl substituents.

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), shows a characteristic singlet for the pyrazole C4-H proton, usually appearing in the range of 6.7-6.9 ppm. The N-H proton of the pyrazole ring gives rise to a broad singlet at a more downfield chemical shift, often above 12 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the two 4-methoxyphenyl (B3050149) rings exhibit a classic AA'BB' system. The aromatic protons ortho to the pyrazole ring typically resonate as a doublet around 7.7-7.8 ppm, while the protons meta to the pyrazole ring appear as a doublet around 6.9-7.0 ppm. The methoxy (B1213986) group (-OCH₃) protons give a sharp singlet at approximately 3.8 ppm.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole N-H | > 12.0 | Broad Singlet |

| Aromatic C-H (ortho) | 7.7 - 7.8 | Doublet |

| Aromatic C-H (meta) | 6.9 - 7.0 | Doublet |

| Pyrazole C4-H | 6.7 - 6.9 | Singlet |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound displays signals for each unique carbon atom.

The carbon atoms of the pyrazole ring, C3 and C5, are observed at approximately 148 ppm, while the C4 carbon appears at a more upfield position, around 102 ppm. The quaternary carbons of the phenyl rings attached to the pyrazole (C-ipso) resonate near 125 ppm. The other aromatic carbons show signals in the typical aromatic region (114-160 ppm), with the carbon bearing the methoxy group (C-para) appearing at a downfield shift of about 160 ppm due to the deshielding effect of the oxygen atom. The methoxy carbon itself is found around 55 ppm.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Phenyl C-para (-OCH₃) | ~ 160 |

| Pyrazole C3/C5 | ~ 148 |

| Aromatic C-H (ortho) | ~ 128 |

| Phenyl C-ipso | ~ 125 |

| Aromatic C-H (meta) | ~ 114 |

| Pyrazole C4 | ~ 102 |

| Methoxy (-OCH₃) | ~ 55 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Structural Assignment

While specific 2D NMR and ¹⁵N NMR data for this compound are not extensively reported in the literature, the application of these techniques can be inferred from studies on analogous pyrazole derivatives.

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. An HSQC spectrum would show correlations between directly bonded protons and carbons, for example, linking the pyrazole C4-H proton signal to the C4 carbon signal. An HMBC spectrum would reveal longer-range correlations (over two to three bonds), which can confirm the connectivity between the pyrazole ring and the methoxyphenyl substituents. For instance, correlations would be expected between the ortho-protons of the phenyl ring and the C3/C5 carbons of the pyrazole ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. For pyrazole derivatives, two distinct ¹⁵N signals are expected, corresponding to the imino-type nitrogen (-N=) and the amino-type nitrogen (-NH-). The chemical shifts of these nitrogens are sensitive to substitution and tautomeric forms.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings give rise to a series of sharp bands in the 1500-1610 cm⁻¹ region. The strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), while the symmetric stretch appears near 1030 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N and C=C Stretch | 1500 - 1610 |

| Asymmetric C-O-C Stretch | ~ 1250 |

| Symmetric C-O-C Stretch | ~ 1030 |

Raman Spectroscopy (Theoretical and Experimental)

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the phenyl and pyrazole rings would be expected to produce strong signals in the Raman spectrum. For instance, a strong band around 1600 cm⁻¹ corresponding to the in-plane C=C stretching of the phenyl rings is anticipated. The N-N stretching mode of the pyrazole ring, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Theoretical studies on related pyrazole derivatives have shown that pyrazole ring deformation modes can be observed in the lower frequency region (600-700 cm⁻¹).

A comparative analysis of theoretical and experimental Raman spectra would be a powerful tool for a complete vibrational assignment and for validating computational models of the molecular structure.

Electronic Absorption (UV-Visible) Spectroscopy for Conjugation and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, a direct consequence of its extended conjugated system. The molecular structure, which features a central pyrazole ring linked to two methoxyphenyl moieties, allows for significant π-electron delocalization. This delocalization gives rise to low-energy electronic transitions, primarily of the π → π* type.

Studies on various pyrazole-based azo dyes and other substituted pyrazoles confirm that the pyrazole chromophore typically exhibits absorption peaks between 216–238 nm. nih.gov The extensive conjugation in the title compound, involving the pyrazole and both aryl rings, is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift). The electronic transitions are influenced by the planarity of the molecule and the electronic nature of the substituents. The methoxy groups, being electron-donating, further contribute to the delocalization and influence the energy of the molecular orbitals involved in the electronic transitions. While specific maximal absorption wavelengths for the parent compound are not detailed in the available literature, analogous pyrazoline derivatives are known to possess excellent fluorescent properties, which are directly related to their efficient absorption of UV radiation. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry serves as a critical tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The compound has a molecular formula of C₁₇H₁₆N₂O₂. High-resolution mass spectrometry can precisely determine its molecular weight, providing unambiguous confirmation of its elemental composition.

Under techniques like electrospray ionization (ESI), the molecule is expected to form various adducts. The predicted mass-to-charge ratios (m/z) for common adducts provide a clear signature for its identification in complex mixtures.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 281.12848 |

| [M+Na]⁺ | 303.11042 |

| [M-H]⁻ | 279.11392 |

| [M+NH₄]⁺ | 298.15502 |

The fragmentation of pyrazole derivatives in the mass spectrometer often follows characteristic pathways. For this compound, fragmentation is likely initiated by cleavage of the pyrazole ring or the bonds connecting the aryl substituents. Common fragmentation patterns for pyrazolines involve the loss of small neutral molecules and radicals from the molecular ion. researchgate.netnih.gov For instance, the cleavage of the pyrazole ring can lead to the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). Subsequent fragmentations would likely involve the methoxyphenyl moieties, leading to characteristic ions corresponding to the methoxyphenyl cation or related fragments.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis provides definitive information on the three-dimensional structure of molecules in the crystalline state, offering precise data on molecular geometry and the interactions that dictate crystal packing.

The dihedral angles between the plane of the pyrazole ring and the planes of the two aryl rings are critical conformational parameters. In a similar derivative, 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the two methoxy-substituted phenyl groups is 73.3(2)°. nih.gov The dihedral angles between the central pyrazole ring and the attached phenyl rings can vary, with reported values for N-substituted pyrazolines ranging from approximately 5° to 11°. nih.gov These angles indicate that the aryl rings are twisted out of the plane of the heterocyclic core, resulting in a non-planar, propeller-like conformation.

The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor. In the solid state, it can form N-H···N intermolecular hydrogen bonds, linking molecules into dimers or chains. researchgate.net The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, participating in N-H···O or C-H···O interactions. researchgate.netcardiff.ac.uk

π-π Stacking: The presence of multiple aromatic rings (two methoxyphenyl and one pyrazole) facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the crystal lattice energy. In a related diaryl pyrazole, weak π-π interactions were observed with a centroid-centroid distance of 3.891(2) Å between a pyrazole and a benzene (B151609) ring. researchgate.netnih.gov

C-H···π Interactions: These weaker interactions, where a C-H bond points towards the face of an aromatic ring, are also prevalent in the crystal structures of diarylpyrazoles. They play a crucial role in the three-dimensional organization of the molecules. mdpi.comiucr.orgmdpi.com For example, interactions between phenyl C-H groups and the pyrazole ring centroid have been observed, helping to reinforce the crystal packing. cardiff.ac.ukmdpi.com Hirshfeld surface analysis is often employed to quantify the relative contributions of these different intermolecular contacts. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical science, as different polymorphs can have distinct physical properties. ijsra.net While specific studies on the polymorphism of this compound are not widely reported, it is a common phenomenon in organic molecules, including cocrystals. rsc.orgrsc.org

Cocrystallization, the formation of a crystalline solid containing two or more different neutral molecules in a stoichiometric ratio, has been explored for diarylpyrazole derivatives. cardiff.ac.ukijsra.net For example, the derivative 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to form cocrystals and solvates with molecules like 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and dimethylformamide (DMF). cardiff.ac.ukmdpi.com

In these multicomponent crystals, the hydrogen bonding patterns are altered compared to the pure compound. The availability of different hydrogen bond donors (N-H) and acceptors (S, O, C=O) allows for the formation of diverse and predictable supramolecular synthons, which is a cornerstone of crystal engineering. cardiff.ac.uk The study of these different crystalline environments provides valuable insight into the hierarchy and preferences of intermolecular interactions for this class of compounds.

Computational Chemistry and Quantum Mechanical Investigations of 3,5 Bis 4 Methoxyphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Detailed research findings for 3,5-bis(4-methoxyphenyl)-1H-pyrazole are not present in the available literature for the following specific DFT analyses:

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed understanding of the forces governing the crystal packing can be achieved. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts and their relative contributions.

For the related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , Hirshfeld surface analysis reveals the nature of its intermolecular contacts. The analysis of this pyrazoline derivative indicates the presence of C-H···S and N-H···O intermolecular hydrogen bonding. researchgate.net Additionally, intramolecular N-H···N and C-H···N hydrogen bonds, along with weak C-H···π interactions, contribute to the stability of the crystal packing. researchgate.net

The analysis of multicomponent crystals of this derivative provides further insights. In a cocrystal with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one, the closest intermolecular contacts involve the sulfur atom (accepting an N-H···S contact) and the two hydrogen atoms of the amine group (forming N-H···S and N-H···O contacts). mdpi.com In a solvate with dimethylformamide (DMF), the amine group forms a close N-H···O contact with the carbonyl group of the DMF molecule, and a short contact is also observed with a methoxy (B1213986) oxygen. mdpi.com In the pure crystal of the derivative, one hydrogen of the NH2 group interacts with a methoxy oxygen atom. mdpi.com

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for different pyrazole (B372694) derivatives, as specific quantitative data for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was not available in the search results. This data provides a general understanding of the types of interactions prevalent in similar crystal structures.

Table 1: Percentage Contributions of Intermolecular Contacts for Structurally Related Pyrazole Derivatives

| Intermolecular Contact | Derivative 1 (%) | Derivative 2 (%) |

|---|---|---|

| H···H | 44.3 | - |

| O···H/H···O | - | - |

| C···H/H···C | - | - |

| N···H/H···N | - | - |

| S···H/H···S | - | - |

| C···C | - | - |

| Other | - | - |

Data for specific percentages for the primary analog were not available in the provided search results. The table structure is retained for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Mechanistic Insights, excluding clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, providing mechanistic insights into their interaction at a molecular level.

While specific molecular docking studies for this compound are not available in the reviewed literature, studies on various other pyrazole derivatives provide valuable information on their potential interactions with protein targets. These studies reveal common binding patterns and key intermolecular forces that are likely relevant for the title compound.

Pyrazole derivatives have been shown to interact with a range of biological targets, often through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking with aromatic residues in the binding pocket of a protein. nih.gov

For instance, docking studies of pyrazole derivatives with targets like receptor tyrosine kinases and protein kinases have shown that these ligands can fit deeply within the binding pocket, forming key hydrogen bonds. nih.govresearchgate.net The pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, and facilitating better binding to the receptor pocket even without direct interaction. nih.gov In some cases, substituents on the pyrazole ring, such as carbonyl groups, can form crucial hydrogen bonds with amino acid residues. nih.gov

The following table summarizes findings from molecular docking studies of various pyrazole derivatives, illustrating the types of interactions and target proteins involved. This provides a framework for predicting the potential binding behavior of this compound.

Table 2: Summary of Molecular Docking Interactions for Various Pyrazole Derivatives

| Pyrazole Derivative | Target Protein | Key Interacting Residues | Type of Interactions | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Pyrazole-based hydrazone derivatives | BRAF V600E | - | - | - |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR | - | Strong binding interactions | -10.36 |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | - | Multiple interactions | - |

| Pyrazole-based hybrid heteroaromatics | CDK2 | - | Effective binding | -7.676 |

| Pyrazole-containing tubulin polymerization inhibitor | α,β-tubulin | - | High binding energy | -9.69 |

"-" indicates data not available in the provided search results.

These studies collectively suggest that the this compound scaffold has the potential to form significant interactions with various biological targets, primarily through hydrogen bonding involving the pyrazole nitrogens and hydrophobic/π-π interactions from the methoxyphenyl rings.

Structure Activity Relationship Sar Studies in the Context of 3,5 Bis 4 Methoxyphenyl 1h Pyrazole

General Principles of SAR Applied to Pyrazole (B372694) Derivatives

The pyrazole ring is a versatile scaffold in drug discovery, and its biological activity can be modulated by substitutions at various positions. nih.govnih.gov The SAR of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and its appended phenyl rings.

The pyrazole nucleus consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms. nih.gov The positions on the pyrazole ring are numbered, with the nitrogen atoms at positions 1 and 2, and the carbon atoms at positions 3, 4, and 5. The substituents at these positions play a crucial role in determining the compound's interaction with biological targets. mdpi.comrjpn.org

Key principles of SAR for pyrazole derivatives include:

Substitution at N1-position: The N1 position of the pyrazole ring is a common site for modification. The nature of the substituent at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, a 2,4-dichlorophenyl substituent at the N1-position was found to be optimal for binding affinity. rjpn.orgnih.gov

Substituents at C3- and C5-positions: The groups attached to the C3 and C5 positions of the pyrazole ring are critical for determining the compound's biological activity. In many cases, these positions accommodate aryl groups that can engage in various interactions with the target protein, such as hydrophobic and hydrogen bonding interactions. mdpi.com The nature of the substituents on these aryl rings can further fine-tune the activity.

Substitution at C4-position: The C4 position of the pyrazole ring is another site for modification that can impact biological activity. Introduction of substituents at this position can alter the molecule's conformation and electronic properties, thereby influencing its interaction with the target. ijpbs.com

Bioisosteric Replacements: The pyrazole ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring. researchgate.net This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. researchgate.net

The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, are a direct consequence of the wide range of possible substitution patterns on the pyrazole core. nih.govnih.govnih.gov

Influence of Methoxyphenyl Substituents on Molecular Interactions and Potential Bioactivity

The presence of 4-methoxyphenyl (B3050149) groups at the 3 and 5-positions of the pyrazole ring in 3,5-bis(4-methoxyphenyl)-1H-pyrazole is a key structural feature that significantly influences its molecular interactions and potential bioactivity. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can affect the electronic properties of the phenyl rings and participate in specific interactions with biological targets.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with amino acid residues in the active site of a target protein. This interaction can contribute to the binding affinity and selectivity of the compound. The methyl group of the methoxy substituent can also engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

The diverse biological activities reported for this compound, such as anti-inflammatory, antibacterial, antifungal, and anticancer properties, are likely influenced by the presence of the methoxyphenyl substituents. mdpi.com For instance, in a study of pyrazole derivatives as potential EGFR kinase inhibitors, a compound with a 4-methoxyphenyl group at the C5 position showed potent antiproliferative activity. researchgate.net

The following table summarizes the potential interactions of the methoxyphenyl group and its influence on bioactivity:

| Interaction Type | Description | Potential Impact on Bioactivity |

| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. | Can enhance binding affinity and selectivity for the target protein. |

| Hydrophobic Interactions | The methyl group of the methoxy substituent can participate in hydrophobic interactions. | Can contribute to the overall binding energy and stability of the ligand-protein complex. |

| Electronic Effects | The methoxy group is electron-donating, which can influence the electronic properties of the phenyl rings. | Can modulate the reactivity and interaction of the compound with its biological target. |

Effects of Substituent Position and Modification on the Pyrazole Core (e.g., N1-substitution, C4-substitution)

Modifications to the pyrazole core of this compound, particularly at the N1 and C4 positions, are expected to have a significant impact on its biological activity. These modifications can alter the compound's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.

N1-Substitution:

The N1 position of the pyrazole ring is a primary site for substitution and can be readily modified to introduce a variety of functional groups. The nature of the substituent at the N1 position can profoundly affect the compound's biological profile. For instance, in a series of 3,5-diaryl-2-pyrazoline derivatives, the introduction of different substituents at the N1 position led to significant variations in their antitumor activity.

The introduction of a substituent at the N1-position can:

Introduce Additional Binding Interactions: Functional groups at the N1 position can form new hydrogen bonds, hydrophobic interactions, or ionic interactions with the target protein.

Modify the Electronic Properties: The electronic nature of the N1-substituent can influence the electron density of the pyrazole ring, affecting its reactivity and binding characteristics.

C4-Substitution:

The C4 position of the pyrazole ring is another key position for modification. Introducing substituents at this position can influence the molecule's conformation and steric profile. In a study of 4-arylazo-3,5-diamino-1H-pyrazoles, substitutions on the aryl ring at the C4 position were explored to optimize the anti-biofilm activity. rjpn.org

Modifications at the C4-position can:

Introduce Steric Hindrance: Bulky substituents at the C4 position can create steric clashes with the binding site of the target, potentially reducing affinity. Conversely, they can also promote a more favorable binding conformation.

Provide Additional Interaction Points: Functional groups at the C4 position can offer new opportunities for interactions with the target protein.

The following table summarizes the potential effects of N1- and C4-substitutions on the pyrazole core of this compound:

| Position of Substitution | Type of Modification | Potential Effects on Bioactivity |

| N1-position | Alkyl, aryl, acyl groups, etc. | Alters lipophilicity, introduces new binding interactions, modifies electronic properties. |

| C4-position | Halogens, alkyl, aryl groups, etc. | Introduces steric effects, provides additional interaction points, modulates molecular shape. |

Computational Approaches to SAR Prediction and Optimization

Computational methods play an increasingly important role in modern drug discovery and are particularly valuable for predicting and optimizing the SAR of compounds like this compound. These in silico techniques can provide insights into the molecular interactions between a ligand and its target, helping to rationalize experimental observations and guide the design of new, more potent analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For diarylpyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods generate 3D contour maps that highlight the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. mdpi.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For this compound, docking studies could be used to:

Identify potential binding modes within the active site of a target protein.

Predict the binding affinity of the compound.

Visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Pharmacophore Modeling:

A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying the common pharmacophoric features of a series of active pyrazole derivatives, new compounds with improved activity can be designed.

ADMET Prediction:

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Early assessment of these properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles and low toxicity.

The integration of these computational approaches can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of new molecules with optimized properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-bis(4-methoxyphenyl)-1H-pyrazole derivatives?

Methodological Answer: A common method involves refluxing (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenyl hydrazine in glacial acetic acid for 6 hours, followed by purification via recrystallization from ethanol or toluene. This yields crystalline products with ~76% efficiency. For reproducibility, ensure stoichiometric equivalence of reactants and controlled cooling to prevent impurities . Alternative approaches include multicomponent oxidative synthesis, which can introduce substituents like imidazole rings (e.g., 2-(3,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole) .

Q. How can spectroscopic techniques validate the structural integrity of synthesized derivatives?

Methodological Answer:

- FT-IR: Confirm C=N stretching (~1600 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

- ¹H-NMR: Identify methoxy protons (δ 3.7–3.9 ppm), pyrazole NH (δ 8–12 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm). Compare with reference shifts for pyrazole derivatives (Table 4.1 in ).

- UV-Vis: Monitor π→π* transitions (250–300 nm) for aromatic systems. Deviations >5 nm suggest structural anomalies .

Q. What crystallographic parameters are critical for initial structural characterization?

Methodological Answer:

- Unit Cell Parameters: Monoclinic systems (e.g., space group P2₁/n) with cell dimensions a ≈21.6 Å, b ≈5.95 Å, c ≈24.7 Å, and β ≈109.5° are typical ().

- Data Collection: Use a graphite-monochromated X-ray source (λ = 0.71073 Å) with ω-scan mode. Aim for completeness >95% and Rint <0.05 .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation: Compare dihedral angles from X-ray data (e.g., 73.3° between methoxyphenyl groups) with NMR coupling constants (J values) to assess conformational flexibility .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π, π-π stacking) to explain packing anomalies not captured by spectroscopy ().

- DFT Calculations: Optimize geometries computationally (B3LYP/6-311G**) and compare with experimental bond lengths/angles .

Q. What advanced software tools are recommended for structural refinement and visualization?

Methodological Answer:

- Refinement: Use SHELXL for small-molecule refinement. Input .hkl files from Agilent or Bruker diffractometers. Adjust thermal parameters (Ueq) iteratively to minimize R1 (target <0.05) .

- Visualization: ORTEP-3 (Windows GUI) generates publication-quality thermal ellipsoid diagrams. Highlight key interactions (e.g., C–H···π) using Mercury or CrystalExplorer .

Q. How do supramolecular interactions influence the material properties of pyrazole derivatives?

Methodological Answer:

- Crystal Engineering: Weak π-π interactions (centroid distances ~3.9 Å) and C–H···π bonds stabilize crystal lattices, impacting melting points (e.g., 414 K for 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) .

- Thermal Stability: Derivatives with nitrogen-rich substituents (e.g., bis(3,4-diamino-1,2,4-triazol-5-yl) groups) exhibit enhanced thermal robustness (Td up to 358°C) due to hydrogen-bonded networks .

Q. What methodologies assess bioactivity and target interactions of pyrazole derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (AChE). Validate with IC50 assays (e.g., Ellman’s method for AChE inhibition) .

- Antitumor Screening: Perform MTT assays on HeLa cells. Derivatives with (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl) substituents show enhanced cytotoxicity (IC50 <10 µM) .

Data Contradiction Analysis

3.1 Discrepancies in Methoxy Group Orientation

Case Study: X-ray data may show methoxy groups in non-coplanar arrangements (dihedral angle ~73°), while NMR suggests free rotation.

Resolution: Perform variable-temperature NMR to detect rotational barriers. If barriers >60 kJ/mol, crystallographic conformations dominate; otherwise, dynamic averaging explains NMR simplicity .

3.2 Conflicting Thermal Stability Reports

Case Study: Some studies report decomposition at 280°C, others at 358°C.

Resolution: Check substituent effects. Bulky groups (e.g., tert-butyl) increase stability via steric hindrance, while electron-withdrawing groups (e.g., -CF3) may lower it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.